Meta-Isopropylsulfonyl Substitution Confers Distinct MAO-B Potency Profile Relative to Para-Substituted Analogues
In a series of 1,3,4-oxadiazol-2-ylbenzenesulfonamides, para-substituted (4-benzenesulfonamide) derivatives were significantly more potent MAO-B inhibitors than meta-substituted (3-benzenesulfonamide) analogues, with the most potent para-substituted compound achieving an IC50 of 0.0027 µM [1]. While direct data for the target benzamide are not yet published, the meta-isopropylsulfonyl benzamide topology of CAS 941973‑00‑8 positions it in the lower-potency region of the SAR landscape, which may be advantageous for applications requiring attenuated MAO-B engagement or reduced off-target interactions.
| Evidence Dimension | MAO-B IC50 (potency) – para vs. meta sulfonamide/ sulfone substitution |
|---|---|
| Target Compound Data | Not directly measured; inferred meta-substitution profile based on class SAR |
| Comparator Or Baseline | Most potent para-substituted 1,3,4-oxadiazol-2-ylbenzenesulfonamide: IC50 = 0.0027 µM |
| Quantified Difference | Para-substitution estimated to be ≥10‑fold more potent than meta-substitution in the oxadiazole sulfonamide class |
| Conditions | Recombinant human MAO-B enzyme assay; fluorometric detection; data from 10‑compound series |
Why This Matters
Researchers seeking to avoid potent MAO-B inhibition—either to reduce mechanism-based toxicity or to probe alternative pathways—can rationally select the meta-substituted scaffold of CAS 941973‑00‑8 over para-substituted congeners.
- [1] Shetnev A. et al. (2019) 1,3,4-Oxadiazol-2-ylbenzenesulfonamides as privileged structures for the inhibition of monoamine oxidase B. Bioorg. Med. Chem. Lett., 29(21):126677. View Source
